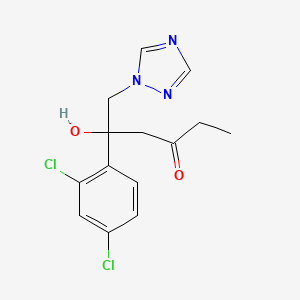

5-(2,4-Dichlorophenyl)-5-hydroxy-6-(1H-1,2,4-triazol-1-yl)hexan-3-one

Description

5-(2,4-Dichlorophenyl)-5-hydroxy-6-(1H-1,2,4-triazol-1-yl)hexan-3-one is a triazole-containing organic compound characterized by a hexanone backbone substituted with a 2,4-dichlorophenyl group, a hydroxyl group at position 5, and a 1,2,4-triazole moiety at position 4. The hydroxyl and ketone groups contribute to its polarity, influencing solubility and pharmacokinetic properties.

Properties

CAS No. |

88049-44-9 |

|---|---|

Molecular Formula |

C14H15Cl2N3O2 |

Molecular Weight |

328.2 g/mol |

IUPAC Name |

5-(2,4-dichlorophenyl)-5-hydroxy-6-(1,2,4-triazol-1-yl)hexan-3-one |

InChI |

InChI=1S/C14H15Cl2N3O2/c1-2-11(20)6-14(21,7-19-9-17-8-18-19)12-4-3-10(15)5-13(12)16/h3-5,8-9,21H,2,6-7H2,1H3 |

InChI Key |

ZKFCQTSGZKSDQH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-5-hydroxy-6-(1H-1,2,4-triazol-1-yl)hexan-3-one typically involves multi-step organic reactions. One common route might include:

Formation of the Dichlorophenyl Intermediate: Starting with a 2,4-dichlorophenyl precursor, various reactions such as halogenation or Friedel-Crafts acylation can be employed.

Introduction of the Hydroxy Group: This step might involve hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Formation of the Triazole Ring: The triazole ring can be introduced via cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

Final Assembly: The final compound is assembled through condensation or coupling reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, automated reactors, and purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.

Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Less chlorinated phenyl derivatives.

Substitution Products: Alkylated or acylated triazole derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Material Science:

Biology

Biochemical Probes: Used in studying enzyme mechanisms and protein interactions.

Medicine

Pharmaceuticals: Potential use as a drug candidate for various diseases due to its unique structure.

Industry

Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-5-hydroxy-6-(1H-1,2,4-triazol-1-yl)hexan-3-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The triazole ring is known for its ability to bind to metal ions, which could be a key aspect of its mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several triazole-based fungicides and heterocyclic derivatives. Below is a comparative analysis with key analogues:

Activity and Mechanism

- Antifungal Potency: The target compound’s dichlorophenyl group likely enhances membrane penetration compared to non-halogenated analogues (e.g., Compound 6c in ), while the hydroxyl group may improve water solubility relative to purely lipophilic triazoles like quinconazole .

- Spectral Properties : The ketone group at position 3 in the target compound would exhibit a distinct IR absorption (~1700–1750 cm⁻¹ for C=O) compared to thione-containing analogues (e.g., 1243 cm⁻¹ for C=S in Compound 6h ).

- Synthetic Complexity: The linear hexanone backbone may offer synthetic flexibility over rigid bicyclic structures (e.g., quinconazole’s quinazolinone core ), though steric hindrance from the triazole group could complicate regioselective modifications.

Thermodynamic and Kinetic Data

Limited experimental data are available for the target compound, but comparisons can be inferred:

- Metabolic Stability : The absence of ester or thioether groups (cf. Compound 7b in ) suggests reduced susceptibility to hydrolytic degradation.

Data Tables

Table 1: Comparative Spectral Data

Biological Activity

The compound 5-(2,4-Dichlorophenyl)-5-hydroxy-6-(1H-1,2,4-triazol-1-yl)hexan-3-one , with CAS number 88049-44-9, is a triazole derivative known for its diverse biological activities. This article explores its biological activity, including antifungal properties, cytotoxicity against cancer cell lines, and interactions with cytochrome P450 enzymes.

- Molecular Formula : C14H15Cl2N3O

- Molecular Weight : 300.19 g/mol

- Structure : The compound features a dichlorophenyl group and a triazole moiety which are critical for its biological activities.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. In particular, the compound shows effectiveness against various fungal pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.023 µg/mL |

| Aspergillus niger | 0.035 µg/mL |

| Fusarium oxysporum | 0.045 µg/mL |

The antifungal activity is attributed to the inhibition of ergosterol synthesis via targeting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for fungal cell membrane integrity .

Cytotoxicity Studies

The cytotoxic effects of the compound have been evaluated against human cancer cell lines. Notably:

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (colon cancer) | 6.2 |

| T47D (breast cancer) | 27.3 |

These results indicate that the compound possesses selective cytotoxicity, making it a potential candidate for further development in cancer therapeutics .

Interaction with Cytochrome P450 Enzymes

The compound's interaction with cytochrome P450 enzymes is crucial for understanding its metabolic pathways and potential drug-drug interactions. Initial studies suggest:

| Enzyme | Inhibition (%) |

|---|---|

| CYP11B1 | 30% |

| CYP17 | 25% |

| CYP19 | 35% |

These interactions highlight the compound's potential to influence steroidogenesis and other metabolic processes in humans .

Case Studies

Several studies have documented the biological activities of similar triazole compounds, reinforcing the significance of structural modifications:

- Study on Triazole Derivatives : A series of triazole compounds were synthesized and tested against various fungi. The presence of a dichlorophenyl group consistently enhanced antifungal activity.

- Cytotoxicity Assessment : Research on related compounds showed that modifications in the triazole ring significantly affected cytotoxicity profiles against different cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.